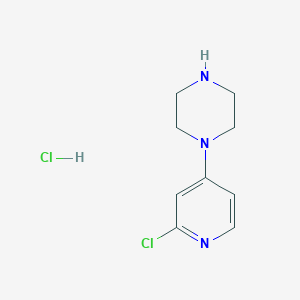

1-(2-Chloropyridin-4-YL)piperazine hydrochloride

Beschreibung

1-(2-Chloropyridin-4-yl)piperazine hydrochloride is a piperazine derivative featuring a 2-chloropyridin-4-yl substituent. Piperazine-based compounds are widely studied for their pharmacological and antimicrobial properties due to their structural versatility and receptor-binding capabilities.

- Step 1: Reaction of diethanolamine with thionyl chloride to form bis(2-chloroethyl)amine hydrochloride .

- Step 2: Condensation with a substituted aromatic amine (e.g., 2-chloro-4-aminopyridine) to yield the piperazine core .

- Step 3: Hydrochloride salt formation to enhance stability .

The 2-chloropyridine moiety may confer unique electronic and steric properties, influencing receptor binding and metabolic stability.

Eigenschaften

Molekularformel |

C9H13Cl2N3 |

|---|---|

Molekulargewicht |

234.12 g/mol |

IUPAC-Name |

1-(2-chloropyridin-4-yl)piperazine;hydrochloride |

InChI |

InChI=1S/C9H12ClN3.ClH/c10-9-7-8(1-2-12-9)13-5-3-11-4-6-13;/h1-2,7,11H,3-6H2;1H |

InChI-Schlüssel |

XIMXYBPBZAKJQQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCN1)C2=CC(=NC=C2)Cl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Condensation Reaction Using Boc-Protected Piperazine

A robust and industrially applicable method involves the use of N-Boc-piperazine and 2-chloropyridine derivatives under alkaline aqueous conditions to form the N-substituted Boc-protected piperazine intermediate, which is subsequently deprotected and converted to the hydrochloride salt.

-

- Solvent: Water

- Base: Sodium carbonate (Na2CO3) or potassium carbonate (K2CO3)

- Temperature: 25–40 °C

- Reaction Time: 2–5 hours for condensation, 1.5–3 hours for hydrolysis

- Molar Ratios: Boc-piperazine to 2-chloropyridine derivative approximately 1:1.2

- Concentration: Boc-piperazine 0.5–1.5 mol/L in water

-

- Dissolve Boc-piperazine and sodium carbonate in water.

- Add 2-chloropyridine derivative gradually under stirring at 25 °C.

- Stir for 3 hours to complete condensation forming 1-(2-chloropyridin-4-yl)-4-Boc-piperazine.

- Filter and wash the precipitate.

- Hydrolyze the Boc group by treating with aqueous hydrochloric acid (1–6 mol/L, preferably 2 mol/L) at 25 °C for 1.5–3 hours.

- Isolate and dry the resulting 1-(2-chloropyridin-4-yl)piperazine hydrochloride.

-

- Mild reaction conditions

- High yield and purity (typically >90% yield, >98% purity)

- Water as solvent reduces environmental impact

- Suitable for scale-up and industrial production

Alternative Direct Nucleophilic Substitution

Another approach is the direct reaction of piperazine with 2,4-dichloropyridine under basic conditions, where the nucleophilic nitrogen of piperazine displaces the chlorine at the 4-position selectively.

-

- Solvent: Dimethylformamide (DMF) or similar polar aprotic solvent

- Base: Triethylamine or potassium carbonate

- Temperature: 60–100 °C

- Reaction Time: Several hours until completion

-

- Mix piperazine and 2,4-dichloropyridine in DMF.

- Add base and heat the mixture to 80 °C.

- Monitor reaction by TLC or HPLC until completion.

- Cool and quench with hydrochloric acid to precipitate the hydrochloride salt.

- Filter, wash, and dry the product.

Notes:

This method may require careful control to avoid substitution at the 2-chlorine position and to minimize side reactions.

Data Table: Summary of Preparation Parameters

| Parameter | Method 1: Boc-Piperazine Condensation | Method 2: Direct Nucleophilic Substitution |

|---|---|---|

| Starting Materials | N-Boc-piperazine, 2-chloropyridine | Piperazine, 2,4-dichloropyridine |

| Solvent | Water | DMF (dimethylformamide) |

| Base | Sodium carbonate (Na2CO3) | Triethylamine or K2CO3 |

| Temperature | 25–40 °C | 60–100 °C |

| Reaction Time | 2–5 hours (condensation), 1.5–3 hours (hydrolysis) | Several hours |

| Molar Ratio (piperazine:chloropyridine) | 1:1.2 | 1:1 |

| Product Form | Hydrochloride salt | Hydrochloride salt |

| Yield | >90% | Moderate to high, depending on conditions |

| Purity | >98% | Variable, requires purification |

| Environmental Considerations | Water solvent, mild conditions | Use of organic solvent, higher temperature |

Expert Notes

Protecting group strategies (e.g., Boc protection) are valuable for controlling reactivity and improving product isolation.

Reaction parameters such as temperature, molar ratios, and reaction time should be optimized for each specific chloropyridine derivative.

Industrial scale-up requires attention to solvent recovery and waste minimization, for which aqueous-based methods are advantageous.

The methodologies outlined are consistent with those reported for structurally similar piperazine derivatives in patents and peer-reviewed literature, ensuring robustness and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Chloropyridin-4-YL)piperazine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

Substitution Reactions: Products include substituted piperazines with various functional groups.

Oxidation and Reduction Reactions: Products include N-oxides and reduced amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: 1-(2-Chloropyridin-4-YL)piperazine hydrochloride is used as an intermediate in the synthesis of various organic compounds .

Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets . It is also employed in the development of new bioactive molecules with potential therapeutic applications .

Medicine: The compound is investigated for its potential use in the treatment of various diseases . It serves as a lead compound in drug discovery programs aimed at developing new medications for conditions such as cancer, infectious diseases, and neurological disorders .

Industry: In the industrial sector, 1-(2-Chloropyridin-4-YL)piperazine hydrochloride is used in the production of specialty chemicals and materials . It is also utilized in the formulation of certain types of coatings and adhesives .

Wirkmechanismus

The mechanism of action of 1-(2-Chloropyridin-4-YL)piperazine hydrochloride involves its interaction with specific molecular targets . The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Features and Substituent Effects

Piperazine derivatives are distinguished by substituents on the aromatic ring or the piperazine nitrogen. Key analogs include:

*SND: Sympathetic Nerve Discharge

Key Observations :

Pharmacological Activity

5-HT Receptor Selectivity

- 1-(3-Chlorophenyl)piperazine (CPP) : Exhibits 65-fold selectivity for 5-HT1B over 5-HT1A receptors . Used to study serotonin-mediated vascular and CNS effects .

- 1-(2-Methoxyphenyl)piperazine (MPP) : Shows similar 5-HT1B affinity but variable effects on sympathetic nerve activity, suggesting additional receptor interactions .

- 1-(m-Trifluoromethylphenyl)piperazine : 65-fold selective for 5-HT1B, comparable to CPP .

Mechanistic Insight : The 2-chloropyridin-4-yl group in the target compound may sterically hinder interactions with 5-HT1A receptors, favoring 5-HT1B or other subtypes.

Antimicrobial Activity

Piperazine derivatives with halogenated phenyl groups demonstrate notable antibacterial effects:

- 1-(4-Chlorophenyl)-1-propylpiperazine : Highly active against S. aureus (zone of inhibition: 22 mm) .

- 1-(4-Methylphenyl)-1-propylpiperazine: Effective against P. aeruginosa .

Comparison : The pyridine ring in 1-(2-chloropyridin-4-yl)piperazine may reduce antibacterial potency compared to chlorophenyl derivatives due to reduced lipophilicity .

Biologische Aktivität

1-(2-Chloropyridin-4-YL)piperazine hydrochloride is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

1-(2-Chloropyridin-4-YL)piperazine hydrochloride is a piperazine derivative characterized by the following chemical structure:

- Molecular Formula : C9H12ClN3

- Molecular Weight : 201.66 g/mol

- CAS Number : 21274462

This compound is known for its role as an intermediate in the synthesis of various bioactive molecules, particularly in the development of drugs targeting neurological disorders and other therapeutic areas .

Anticancer Activity

Recent studies have demonstrated that piperazine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, a series of piperazine derivatives, including those similar to 1-(2-Chloropyridin-4-YL)piperazine, were shown to inhibit cell growth in liver (HUH7, HEPG2), breast (MCF7), and colon (HCT-116) cancer cell lines .

Table 1: Cytotoxicity of Piperazine Derivatives Against Cancer Cell Lines

Antimicrobial Activity

Piperazine derivatives have also shown promising antimicrobial properties. A study indicated that several piperazine compounds exhibited moderate to significant antibacterial and antifungal activities in vitro . This suggests potential applications in treating infections caused by resistant strains.

Table 2: Antimicrobial Activity of Piperazine Derivatives

| Compound | Microorganism | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| 1-(2-Chloropyridin-4-YL)piperazine | E. coli | 18 | |

| S. aureus | 20 | ||

| C. albicans | 15 |

Neurological Applications

The compound has been investigated for its potential neuropharmacological effects, particularly as a selective sigma receptor ligand. Sigma receptors are implicated in various neurological disorders, making them targets for drug development . The ability of piperazine derivatives to modulate these receptors could lead to advancements in treatments for conditions such as depression and anxiety.

The biological activity of 1-(2-Chloropyridin-4-YL)piperazine hydrochloride can be attributed to several mechanisms:

- Receptor Modulation : The compound acts on sigma receptors, influencing neurotransmitter release and neuronal excitability.

- DNA Interaction : Similar piperazine derivatives have been shown to interact with DNA, leading to apoptosis in cancer cells .

- Enzyme Inhibition : Some studies suggest that piperazine compounds can inhibit key enzymes involved in cancer progression and microbial resistance .

Case Studies

A notable case study involved the synthesis and evaluation of a series of piperazine derivatives for their anticancer properties. The study found that modifications on the piperazine ring could enhance cytotoxicity against specific cancer types, demonstrating the importance of structure-activity relationships in drug design .

Q & A

Basic: What are the standard synthetic routes for preparing 1-(2-chloropyridin-4-yl)piperazine hydrochloride?

Answer:

The compound is typically synthesized via coupling reactions using reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) to activate carboxyl groups on intermediates. For example, analogous piperazine derivatives are prepared by reacting pyridyl or chlorophenyl moieties with piperazine in the presence of coupling agents and trifluoroacetic acid (TFA) as an activator . Advanced protocols may involve multi-step reactions, such as nucleophilic substitution or thiourea formation, with purification via reversed-phase chromatography .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

Key characterization methods include:

- NMR Spectroscopy : For structural confirmation (e.g., H and C NMR to identify aromatic protons and piperazine backbone signals) .

- LC-MS : To verify molecular weight and purity, often using electrospray ionization (ESI) in positive mode .

- HPLC : For assessing purity and separating degradation products (e.g., using C18 columns with micellar or microemulsion mobile phases) .

Basic: How stable is this compound under varying pH and temperature conditions?

Answer:

Stability studies using reversed-phase liquid chromatography (LC) indicate that related piperazine derivatives degrade under acidic or oxidative conditions, forming byproducts like bis(4-fluorophenyl)methanol or oxidized piperazine analogs. Storage at 2–8°C in dry, inert environments is recommended to minimize hydrolysis or decomposition .

Basic: What are the recommended safety protocols for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : Keep in sealed containers under dry, cool conditions (2–8°C) to prevent hygroscopic degradation .

Advanced: How does the 2-chloropyridinyl moiety influence receptor binding or biochemical pathway modulation?

Answer:

The chlorine atom at the pyridinyl 2-position enhances electrophilicity, potentially improving interactions with enzymes or receptors. Structural analogs (e.g., 1-(pyridin-4-yl)piperazine) show activity in phosphoglycerate dehydrogenase inhibition, suggesting similar compounds may target metabolic or signaling pathways involving amine-mediated interactions .

Advanced: What strategies are effective for resolving contradictions in purity assays?

Answer:

- Multi-Method Validation : Cross-validate using NMR, LC-MS, and HPLC to distinguish between isomeric impurities and degradation products.

- Spiking Experiments : Introduce known impurities (e.g., 1-(3-chlorophenyl)piperazine hydrochloride) to calibrate detection thresholds .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Answer:

- Solvent Optimization : Use THF or dichloromethane for improved solubility of intermediates.

- Catalyst Screening : Test coupling agents like HOAt vs. HOBt for efficiency.

- Temperature Gradients : Stepwise heating (e.g., 40°C → 70°C) reduces side reactions, as shown in thiourea-derivative synthesis .

Advanced: What are the key differences between this compound and its structural analogs (e.g., 1-(3-chlorophenyl)piperazine)?

Answer:

- Electronic Effects : The 2-chloropyridinyl group increases electron withdrawal compared to phenyl analogs, altering reactivity in nucleophilic substitutions.

- Bioactivity : Pyridinyl derivatives often exhibit higher solubility and receptor affinity than phenyl-based analogs, impacting pharmacokinetic profiles .

Advanced: How is this compound utilized in drug discovery pipelines?

Answer:

It serves as a precursor for:

- Kinase Inhibitors : Piperazine-thiourea derivatives target enzymes like phosphoglycerate dehydrogenase .

- Antidepressant Intermediates : Structural analogs are intermediates in trazodone and nefazodone synthesis, with impurity profiling critical for regulatory compliance .

Advanced: What computational methods support structure-activity relationship (SAR) studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.